Methyl 3-(aminomethyl)-5-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(aminomethyl)-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMNZHAQERJTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Aminomethyl 5 Fluorobenzoate
Strategic Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of methyl 3-(aminomethyl)-5-fluorobenzoate reveals several logical disconnection points that inform potential synthetic strategies. The primary goal is to break down the target molecule into simpler, commercially available starting materials.
The most apparent disconnections involve the functional groups attached to the aromatic ring. The carbon-nitrogen bond of the aminomethyl group is a key site for disconnection. This leads back to a precursor such as a benzyl (B1604629) halide, a nitrile, or an azide, which can be converted to the amine. Another significant disconnection is at the ester group, which can be retrosynthetically cleaved to the corresponding carboxylic acid.
Two primary retrosynthetic pathways can be envisioned:
Pathway A: Functional Group Interconversion on a Pre-formed Aromatic Core. This approach starts with a substituted fluorobenzoic acid or ester and introduces the aminomethyl group through a series of functional group manipulations. A key disconnection here is the C-N bond of the aminomethyl group, suggesting a precursor like methyl 3-(bromomethyl)-5-fluorobenzoate or methyl 3-cyano-5-fluorobenzoate.
Pathway B: Construction of the Aromatic Ring. This more complex approach would involve forming the substituted benzene (B151609) ring from acyclic precursors, a strategy less commonly employed for this type of molecule due to the ready availability of substituted benzene starting materials.
For practical synthesis, Pathway A is generally preferred for its efficiency and the availability of starting materials.
Classical Synthetic Pathways and Procedural Evolutions
The synthesis of this compound can be achieved through both convergent and linear strategies. These classical pathways often rely on well-established chemical transformations.
Multi-step Convergent Synthetic Strategies
A convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then combined in the final steps. For this compound, a truly convergent approach is less common than for more complex molecules. However, a semi-convergent strategy could involve the preparation of a fluorinated aromatic core and a separate C1-N fragment, though a linear approach is generally more direct for this particular target.
Linear Sequential Synthesis Approaches
A linear synthesis, where the molecule is built step-by-step on a single starting material, is a very common and practical approach for producing this compound. A plausible and frequently utilized linear sequence starts from 3,5-difluorobenzoic acid or a related compound.
A representative linear synthesis can be outlined as follows:
Nitration: 3,5-Difluorobenzoic acid can be selectively nitrated to introduce a nitro group. The directing effects of the fluorine atoms and the carboxylic acid group guide the position of the incoming nitro group.
Esterification: The resulting nitro-substituted fluorobenzoic acid is then esterified, typically by reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or thionyl chloride, to yield the methyl ester.
Nucleophilic Aromatic Substitution: The more activated fluorine atom can be displaced by a nitrogen nucleophile. For instance, reaction with ammonia (B1221849) or a protected amine source can introduce the amino or a precursor to the aminomethyl group.
Reduction of the Nitro Group: The nitro group is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Conversion to the Aminomethyl Group: If an amino group was introduced directly, it would need to be converted to an aminomethyl group. A more direct route involves the reduction of a nitrile. A common pathway involves starting with methyl 3-cyano-5-fluorobenzoate, which can be prepared from the corresponding bromo- or iodo-substituted benzoate (B1203000) via a cyanation reaction. The nitrile is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or, more commonly, through catalytic hydrogenation. A patent for the synthesis of the similar methyl 4-(aminomethyl)benzoate highlights the use of catalytic hydrogenation of the corresponding cyanobenzoate. google.com
Below is a data table summarizing a potential linear synthetic route:
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Cyanation of a Halogenated Precursor | Methyl 3-bromo-5-fluorobenzoate, a cyanide source (e.g., CuCN) | Methyl 3-cyano-5-fluorobenzoate |
| 2 | Reduction of the Nitrile | Methyl 3-cyano-5-fluorobenzoate, Reducing agent (e.g., H2, Raney Nickel or Palladium on Carbon) | This compound |
Advanced and Modern Synthetic Techniques
More recent synthetic methodologies focus on improving efficiency, selectivity, and the environmental profile of the synthesis.
Catalytic Approaches to Functionalization
Catalytic methods are central to modern organic synthesis and play a crucial role in the preparation of this compound. The reduction of a nitrile or another precursor to the aminomethyl group is a prime example.
Catalytic Hydrogenation: This is a widely used method for the reduction of nitriles to primary amines. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or rhodium-based catalysts are employed under a hydrogen atmosphere. google.com This method is often preferred due to its high efficiency and the clean nature of the reaction, with the only byproduct being excess hydrogen. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to maximize yield and minimize side reactions.
Palladium-Catalyzed Cross-Coupling Reactions: For the synthesis of the nitrile precursor (methyl 3-cyano-5-fluorobenzoate), modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or cyanation reactions, offer a powerful tool. These reactions allow for the efficient formation of carbon-nitrogen or carbon-carbon bonds under relatively mild conditions.
Principles of Green Chemistry in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be designed with these principles in mind.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation, for example, has a high atom economy as it involves the addition of hydrogen atoms.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. The use of catalytic hydrogenation instead of stoichiometric reducing agents like LiAlH4 is a greener approach.
Safer Solvents and Auxiliaries: The choice of solvent is critical. The use of greener solvents like ethanol (B145695), water, or supercritical fluids is encouraged over hazardous chlorinated solvents. A search for a green synthesis of methyl 3-cyanobenzoate highlights the use of ethanol as a solvent. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While some steps may require heating, the use of efficient catalysts can often lower the required reaction temperatures.
Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps simplifies the synthesis and reduces the number of reagents and waste generated. A direct catalytic reduction of a nitrile to the amine is preferable to a multi-step process involving protecting groups.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Optimization Parameters for Reaction Conditions and Yields
The synthesis of this compound can be achieved through the reduction of a nitrile precursor, specifically methyl 3-cyano-5-fluorobenzoate. The optimization of this reduction is crucial for achieving high yields and purity. Key parameters that are manipulated include the choice of reducing agent, catalyst, solvent, temperature, and pressure.
One established method involves catalytic hydrogenation. In a typical procedure, methyl 3-cyano-5-fluorobenzoate is dissolved in a suitable solvent, such as methanol saturated with ammonia. The use of an ammonia-saturated solvent is critical as it helps to minimize the formation of secondary amine byproducts. A common catalyst for this transformation is Raney nickel. The reaction is generally carried out under a hydrogen atmosphere at elevated pressure and a controlled temperature to ensure the reaction proceeds to completion efficiently.
For instance, a documented lab-scale synthesis involves the hydrogenation of methyl 3-cyano-5-fluorobenzoate using Raney nickel in methanolic ammonia at a pressure of 50 psi and a temperature of 50 °C. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. Purification is then typically performed by techniques such as column chromatography or distillation to afford the final pure product. While specific yields can vary based on the scale and precise conditions, this method is known to be effective.
| Parameter | Condition | Purpose |
| Starting Material | Methyl 3-cyano-5-fluorobenzoate | The nitrile precursor to the desired aminomethyl group. |
| Catalyst | Raney Nickel | To facilitate the addition of hydrogen across the nitrile triple bond. |
| Solvent | Methanolic Ammonia | To dissolve the reactant and prevent the formation of secondary amine byproducts. |
| Reagent | Hydrogen (H₂) | The reducing agent that converts the nitrile to a primary amine. |
| Pressure | ~50 psi | To increase the concentration of hydrogen gas in the reaction mixture, driving the reaction forward. |
| Temperature | ~50 °C | To provide sufficient activation energy for the reaction without promoting side reactions. |
| Purification | Filtration and Evaporation | To remove the catalyst and solvent, followed by further purification if necessary. |
This interactive table summarizes the key parameters for the catalytic hydrogenation of methyl 3-cyano-5-fluorobenzoate.
Comparative Analysis of Synthetic Efficiencies and Atom Economy Metrics
The primary synthetic route to this compound is the catalytic hydrogenation of methyl 3-cyano-5-fluorobenzoate. An alternative theoretical approach could involve the direct esterification of 3-(aminomethyl)-5-fluorobenzoic acid. However, the former is more commonly documented in literature for its reliability and efficiency.
Route 1: Catalytic Hydrogenation of Methyl 3-cyano-5-fluorobenzoate
The reaction is as follows: C₉H₆FNO₂ (Methyl 3-cyano-5-fluorobenzoate) + 2H₂ → C₉H₁₀FNO₂ (this compound)
The atom economy for this process is theoretically 100% as all the atoms of the reactants (in the ideal stoichiometric reaction) are incorporated into the final product. However, this calculation does not account for the catalyst, solvent, or any side products that may form in practice. The efficiency of this route is dependent on the yield, which is influenced by the reaction parameters outlined in the previous section.
Comparative Analysis:
A direct comparison with a distinctly different synthetic route from publicly available scientific literature is challenging due to a lack of detailed alternative procedures. However, we can analyze the efficiency of the known catalytic hydrogenation route. The high atom economy is a significant advantage. The main inefficiencies would arise from practical considerations such as catalyst separation, solvent recovery, and any purification losses. The use of hydrogen gas and a pressurized system also requires specialized equipment, which could be a consideration for large-scale production.
| Metric | Catalytic Hydrogenation of Methyl 3-cyano-5-fluorobenzoate |
| Starting Materials | Methyl 3-cyano-5-fluorobenzoate, Hydrogen Gas |
| Key Reagents/Catalysts | Raney Nickel, Methanolic Ammonia |
| Theoretical Atom Economy | 100% |
| Pros | High atom economy, direct conversion. |
| Cons | Requires pressurized hydrogen, catalyst filtration. |
This interactive table provides a comparative overview of the primary synthetic route to this compound.
Without detailed experimental data for alternative routes, a full comparative analysis of synthetic efficiencies remains speculative. The catalytic hydrogenation of the corresponding nitrile stands as the most prominently described and efficient method in the context of available information.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Aminomethyl 5 Fluorobenzoate
Reactivity Profiles of the Aminomethyl Group
The aminomethyl group (-CH2NH2) is a key site of reactivity. As a benzylamine (B48309) derivative, the primary amine's nucleophilicity is not significantly diminished by the benzene (B151609) ring because of the insulating methylene (B1212753) (-CH2-) spacer. quora.com This allows it to participate in a wide array of reactions typical of primary amines.
Nucleophilic Reactivity and Derivatization Strategies
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, capable of attacking various electrophilic centers. This reactivity is the basis for numerous derivatization strategies. quora.com Benzylamines are known to react readily with alkylating and acylating agents. wikipedia.org
Common derivatization reactions include:
N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base results in the formation of secondary or tertiary amines. The benzyl (B1604629) group can later be removed via hydrogenolysis if desired, making it a useful masked source of ammonia (B1221849). wikipedia.org
N-Acylation: Treatment with acyl chlorides (R-COCl) or acid anhydrides ((R-CO)2O) yields stable amide derivatives. For example, reaction with acetyl chloride forms the corresponding N-benzylacetamide. wikipedia.org
N-Sulfonylation: Reaction with sulfonyl chlorides (R-SO2Cl) produces sulfonamides, a common functional group in medicinal chemistry.
These derivatization strategies allow for the modification of the compound's properties and its incorporation into larger molecular frameworks.
Amidation and Imine Formation Reactions
Amidation: The aminomethyl group can undergo direct amidation by reacting with esters, often requiring a catalyst. researchgate.net While specific studies on Methyl 3-(aminomethyl)-5-fluorobenzoate are limited, the direct amidation of esters like methyl benzoate (B1203000) with various amines is a well-established transformation, often facilitated by catalysts such as niobium(V) oxide under solvent-free conditions. researchgate.net This reaction involves the nucleophilic attack of the amine onto the ester's carbonyl carbon, leading to the displacement of methanol (B129727) and the formation of a new amide bond.
Imine Formation: As a primary amine, the aminomethyl group readily condenses with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. nih.gov The presence of fluorine on the benzene ring may influence the reaction kinetics. The formation of fluorinated imines from various fluorinated benzaldehydes and benzylamines is a known process, often proceeding with high efficiency. nih.gov
| Reaction Type | Reactant | Catalyst/Conditions | Resulting Functional Group |
|---|---|---|---|
| Amidation | Carboxylic Acid Ester (e.g., Ethyl Acetate) | Nb₂O₅, Heat | Amide |
| Imine Formation | Aldehyde (e.g., Benzaldehyde) | Acid Catalyst, Dehydration | Imine (Schiff Base) |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Base | Amide |
| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | Base | Sulfonamide |
Intramolecular Cyclization Pathways Involving the Amino Functionality
The proximity of the aminomethyl and methyl ester groups on the benzene ring allows for the possibility of intramolecular reactions. A notable example is the intramolecular nucleophilic aminolysis, where the amino group attacks the ester's carbonyl carbon. While this reaction is sterically feasible for the meta-substituted this compound, it is more extensively studied in ortho-substituted analogues. For instance, methyl 2-(aminomethyl)benzoate has been shown to undergo intramolecular cyclization to form phthalimidine (an isoindolinone). acs.orgnih.gov This type of reaction typically proceeds via a tetrahedral intermediate, followed by the elimination of methanol to form the cyclic lactam. The rate of such cyclizations is highly dependent on pH and the specific geometry of the substrate. acs.org Similar cyclizations can be envisioned for the title compound, which would lead to the formation of a substituted isoindolinone derivative, although likely at a different rate than the ortho isomer.
Transformations Involving the Ester Functionality
The methyl ester group is another site for chemical modification, primarily through reactions at the carbonyl carbon. These transformations include transesterification and hydrolysis.
Transesterification Processes
Transesterification is the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, the methyl group can be replaced by a different alkyl or aryl group by reacting the compound with a corresponding alcohol (R-OH) in the presence of a catalyst. libretexts.orgnih.gov
The reaction can be catalyzed by either acids or bases: masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H2SO4, Sc(OTf)3), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.orgorganic-chemistry.org The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is typically driven to completion by using a large excess of the new alcohol. libretexts.org
Base-Catalyzed Transesterification: Using a strong base, such as an alkoxide (e.g., NaOCH2CH3), generates a more potent nucleophile from the new alcohol. masterorganicchemistry.com The alkoxide directly attacks the ester carbonyl, leading to a tetrahedral intermediate and subsequent elimination of the original methoxide (B1231860) group. masterorganicchemistry.com
| Alcohol Reactant (R-OH) | Catalyst | Product Ester |
|---|---|---|
| Ethanol (B145695) | Acid (H⁺) or Base (⁻OEt) | Ethyl 3-(aminomethyl)-5-fluorobenzoate |
| Isopropanol | Acid (H⁺) or Base (⁻OPr) | Isopropyl 3-(aminomethyl)-5-fluorobenzoate |
| Benzyl Alcohol | Acid (H⁺) or Base (⁻OBn) | Benzyl 3-(aminomethyl)-5-fluorobenzoate |
Hydrolysis Pathways to Carboxylic Acid Derivatives
The methyl ester can be converted to the corresponding carboxylic acid, 3-(aminomethyl)-5-fluorobenzoic acid, through hydrolysis. This reaction can be performed under either acidic or basic conditions. quora.comoieau.fr
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.orgbrainly.com A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as a leaving group, yielding the carboxylic acid. The reaction is an equilibrium process. brainly.comblogspot.com
Base-Promoted Hydrolysis (Saponification): This pathway is effectively irreversible. A hydroxide (B78521) ion (e.g., from NaOH or KOH) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchegg.com This intermediate then collapses, expelling a methoxide ion (CH3O⁻) as the leaving group. The highly basic methoxide ion immediately deprotonates the newly formed carboxylic acid, creating a carboxylate salt. chegg.compsu.edu An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral carboxylic acid.
Reduction Reactions to Alcohol Derivatives
The methyl ester functional group of this compound can be selectively reduced to the corresponding primary alcohol, (3-(aminomethyl)-5-fluorophenyl)methanol. The choice of reducing agent is critical to ensure chemoselectivity, primarily to avoid reactions with the aminomethyl group.
Powerful, non-selective hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) are highly effective for the reduction of esters to alcohols. harvard.edu However, LiAlH₄ is a very strong base and will also deprotonate the primary amine. A subsequent acidic workup would be required to neutralize the resulting alkoxide and reprotonate the amine. harvard.edu
For a more selective transformation, milder reagents are preferable. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, which allows it to selectively reduce ketones and aldehydes in the presence of esters. youtube.com However, its reactivity can be enhanced. The use of NaBH₄ in alcoholic solvents like methanol or the addition of Lewis acid catalysts such as cerium(III) chloride can facilitate the reduction of aromatic esters. organic-chemistry.org This approach may offer a pathway to the desired alcohol while minimizing interaction with the amine.
Lithium borohydride (LiBH₄) presents a more refined option, as it is known for the selective reduction of esters and lactones to alcohols in the presence of other functional groups like carboxylic acids and amides. harvard.edu Its inherent selectivity suggests it would be a suitable reagent for converting the ester to an alcohol without affecting the aminomethyl group. Another advanced method involves the use of samarium(II) iodide (SmI₂) with an amine and water, which has been shown to be highly chemoselective for the reduction of amides to alcohols, highlighting that specialized reagents can achieve high selectivity in molecules with multiple functional groups. nih.gov
| Reagent | Typical Conditions | Selectivity Profile | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous/acidic workup | Non-selective; reduces ester and deprotonates amine. | harvard.edu |
| Sodium Borohydride (NaBH₄) / Methanol | Reflux in THF/MeOH | Enhanced reactivity may reduce the ester; generally mild towards amines. | youtube.com |
| Lithium Borohydride (LiBH₄) | Ethereal solvents (Ether, THF) | Good chemoselectivity; known to reduce esters in the presence of amides. | harvard.edu |
| Samarium(II) Iodide (SmI₂)/Amine/H₂O | Room temperature | Demonstrates high chemoselectivity for C-N cleavage in amides, suggesting potential for selective reductions. | nih.gov |
Reactivity of the Fluoroaromatic System
The fluorine substituent on the aromatic ring opens avenues for specific C-F bond functionalization reactions, although its reactivity is heavily influenced by the other substituents.
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming new bonds to an aromatic ring by displacing a leaving group, such as fluorine. csbsju.edu The success of a classical SNAr reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. csbsju.eduyoutube.com
In this compound, the electron-withdrawing methyl ester group is positioned meta to the fluorine atom. The aminomethyl group is weakly activating or deactivating via an inductive effect. This substitution pattern does not provide the necessary electronic activation for a classical SNAr reaction, which would therefore be expected to be very slow or not occur under standard conditions (e.g., a nucleophile in a polar aprotic solvent). youtube.com
However, modern synthetic methods have been developed to perform SNAr on unactivated or even electron-rich fluoroarenes. These strategies often involve catalysis:
Superbases: The use of strong, non-nucleophilic organic superbases can catalyze concerted SNAr reactions on fluoroarenes that lack electronic activation. acs.org
Photoredox Catalysis: Organic photoredox catalysts can enable the nucleophilic defluorination of unactivated fluoroarenes through a cation radical-accelerated mechanism, which is effective for various nucleophile classes including amines and carboxylic acids. nih.gov
Transition Metal Catalysis: Ruthenium complexes have been investigated for mediating SNAr of fluorobenzene, though product inhibition can be a challenge. rsc.org
Studies on related 1,3,5-trisubstituted systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that SNAr of the fluorine atom is feasible when the ring is sufficiently activated by other strong EWGs. nih.govbeilstein-journals.org For this compound, one of these advanced catalytic methods would be necessary to achieve substitution of the fluorine atom.
| Strategy | Mechanism | Applicability | Reference |
|---|---|---|---|
| Classical SNAr | Addition-Elimination via Meisenheimer complex | Ineffective due to lack of ortho/para EWG. | csbsju.eduyoutube.com |
| Superbase Catalysis | Catalytic Concerted SNAr | Potentially effective for electronically neutral/deficient substrates. | acs.org |
| Organic Photoredox Catalysis | Cation Radical Accelerated SNAr | Effective for unactivated and electron-rich fluoroarenes. | nih.gov |
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.comyoutube.com The regiochemical outcome is dictated by the directing effects of the existing substituents. In this compound, the three substituents exert conflicting influences on the three available positions (C2, C4, C6).
Fluorine (-F): A weakly deactivating, ortho, para-director due to a dominant electron-donating resonance effect (+M) despite its strong electron-withdrawing inductive effect (-I). csbsju.eduwikipedia.org It directs electrophiles to C4 and C6.
Methyl Ester (-CO₂Me): A moderately deactivating, meta-director due to its strong electron-withdrawing inductive and resonance effects (-I, -M). libretexts.orgmsu.edu It directs electrophiles to C2 and C6.
Aminomethyl (-CH₂NH₂): This group lacks a direct resonance interaction with the ring. As an alkyl-type group, it is generally considered weakly activating and an ortho, para-director. It directs electrophiles to C2 and C4.
The net effect is a complex and competitive situation at each potential site of substitution:
C2: Directed by -CO₂Me (meta) and -CH₂NH₂ (ortho). Opposed by -F (meta).
C4: Directed by -F (ortho) and -CH₂NH₂ (para). Opposed by -CO₂Me (meta).
C6: Directed by -F (ortho) and -CO₂Me (meta). Opposed by -CH₂NH₂ (meta).
Due to these competing directing effects, electrophilic aromatic substitution reactions on this molecule are expected to yield a mixture of regioisomers, making it a poor strategy for achieving selective functionalization. youtube.com
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. baranlab.org
The subject molecule contains three potential DMGs: the fluorine atom, the methyl ester, and the aminomethyl group. The hierarchy of directing ability is crucial for predicting the outcome. organic-chemistry.org
Fluorine: A well-established, though moderate, DMG that directs lithiation to its ortho positions (C4 and C6). acs.org
Ester Group: Generally considered a weak DMG.
Aminomethyl Group: The nitrogen's lone pair can coordinate to lithium, potentially directing metalation to the C2 position. Tertiary amines are known DMGs. wikipedia.org
Given the established potency of fluorine as a DMG, lithiation is most likely to occur at one of the positions ortho to the fluorine atom. The protons at C4 and C6 are acidified by the adjacent electronegative fluorine, making them kinetically favorable for deprotonation with a strong base like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to yield selectively substituted products. While competition between the directing groups is possible, the fluorine-directed pathway is often favored in similar systems.
Integrated Reactivity Studies Across Multiple Functional Groups
While studies focusing exclusively on the integrated reactivity of this compound are not prevalent, its synthetic utility lies in the strategic manipulation of its multiple functional groups. The reactivity of one site can be leveraged to influence or enable transformations at another.
For instance, the primary amine of the aminomethyl group can be readily acylated to form an amide. An amide group is a significantly more powerful Directed Metalation Group than fluorine. baranlab.orgorganic-chemistry.org This transformation would allow for a highly regioselective DoM reaction at the C2 position, overriding the inherent directing effect of the fluorine atom.
Alternatively, the ester can be reduced to a primary alcohol as discussed in section 3.2.3. The resulting benzylic alcohol can itself act as a directing group in subsequent reactions or be converted into other functionalities. The presence of the fluorine atom provides a latent site for nucleophilic substitution, accessible through modern catalytic methods, after other transformations have been carried out on the ester or aminomethyl moieties. The interplay between these groups thus allows for sequential and controlled functionalization, making the molecule a valuable scaffold for the synthesis of complex, polysubstituted aromatic compounds.
Advanced Spectroscopic and Structural Elucidation of Methyl 3 Aminomethyl 5 Fluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom on the aromatic ring of Methyl 3-(aminomethyl)-5-fluorobenzoate.
The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. The aromatic region of the spectrum is of particular interest, as it reveals the substitution pattern of the benzene (B151609) ring. The protons on the aromatic ring exhibit distinct chemical shifts and coupling patterns due to the influence of the aminomethyl, methyl ester, and fluorine substituents.
The aminomethyl group protons typically appear as a singlet, while the methyl ester protons also present as a singlet at a different chemical shift. The aromatic protons will show characteristic splitting patterns (e.g., doublet, triplet of doublets) arising from coupling to each other and to the fluorine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic H | 7.00 - 8.00 | m | - |
| -CH₂- | ~3.90 | s | - |
| -OCH₃ | ~3.80 | s | - |
| -NH₂ | Variable | br s | - |
Note: Predicted data is based on analogous compounds and theoretical calculations. Actual experimental values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
The carbonyl carbon of the methyl ester group will appear at a characteristic downfield chemical shift. The aromatic carbons will have signals in the typical aromatic region, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| C=O | ~165 |
| Aromatic C-F | ~162 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-COOCH₃ | ~132 |
| Aromatic C-CH₂NH₂ | ~140 |
| Other Aromatic C | 110 - 130 |
| -OCH₃ | ~52 |
| -CH₂- | ~45 |
Note: Predicted data is based on analogous compounds and theoretical calculations. The carbon attached to fluorine will appear as a doublet due to coupling.
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. The chemical shift of the fluorine signal is indicative of its electronic environment. In this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, which would be split into a multiplet due to coupling with the neighboring aromatic protons.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecule, particularly within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the substituents and the aromatic ring, for instance, by showing correlations from the aminomethyl protons to the aromatic carbons.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound with a high degree of confidence. The experimentally determined exact mass can be compared to the calculated theoretical mass for the chemical formula C₉H₁₀FNO₂ to confirm the identity of the compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 184.0768 | (To be determined experimentally) |
The observation of a molecular ion peak in the HRMS spectrum corresponding to the calculated exact mass provides strong evidence for the proposed structure.
Analysis of Fragmentation Pathways
Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio of its ions and their fragments. While specific experimental fragmentation data for this compound is not extensively published, its fragmentation pathways can be predicted based on the established principles of mass spectrometry for related compounds, such as esters and amines. miamioh.edu
Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion ([M]+• or [M+H]+) is formed. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. Key predicted fragmentation pathways for this compound include:
Loss of the methoxy group (-OCH3): A common fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH3) or methanol (B129727) (CH3OH), resulting in the formation of a stable acylium ion.
Cleavage of the aminomethyl side chain: The bond between the benzyl (B1604629) carbon and the aminomethyl group (CH2NH2) can cleave, leading to the formation of a resonance-stabilized benzylic cation.
Decarboxylation: Loss of the entire ester group as a neutral molecule (CO2CH3) can occur.
Ring fragmentation: While less common for aromatic rings, high-energy ionization methods can induce fragmentation of the fluorinated benzene ring.
Tandem mass spectrometry (MS/MS) experiments would be instrumental in confirming these proposed pathways by isolating a specific parent ion and inducing its fragmentation to observe the resulting daughter ions. nih.gov
Table 1: Predicted Key Fragmentation Ions of this compound
| Fragment Ion | Predicted m/z | Description |
| [M]+• | 183.07 | Molecular Ion |
| [M - •OCH3]+ | 152.06 | Loss of methoxy radical |
| [M - CH2NH2]+ | 153.05 | Loss of aminomethyl radical |
Note: The m/z values are calculated based on the most common isotopes.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. The vibrational modes of this compound can be predicted by analyzing the spectra of analogous compounds. researchgate.netnih.gov
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
N-H Stretching: The primary amine group (-NH2) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm-1.
C=O Stretching: The ester carbonyl group (C=O) will produce a strong, sharp absorption band around 1700-1730 cm-1.
C-O Stretching: The C-O single bond of the ester will have a characteristic stretching vibration in the 1100-1300 cm-1 region.
C-F Stretching: The carbon-fluorine bond on the aromatic ring will result in a strong absorption band in the region of 1100-1400 cm-1.
Aromatic C-H and C=C Stretching: The aromatic ring will display C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1450-1600 cm-1 range.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is better for non-polar and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |
| -NH2 | Symmetric & Asymmetric Stretch | 3300-3500 (Medium) | Weak |
| C=O (Ester) | Stretch | 1700-1730 (Strong) | Medium |
| C-O (Ester) | Stretch | 1100-1300 (Strong) | Weak |
| C-F | Stretch | 1100-1400 (Strong) | Medium |
| Aromatic C=C | Stretch | 1450-1600 (Medium) | Strong |
| Aromatic C-H | Stretch | >3000 (Medium) | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.
As of now, there is no publicly available crystal structure for this compound in crystallographic databases. Obtaining single crystals of sufficient quality would be the first and often most challenging step in this analysis. A successful crystallographic study would reveal details about the planarity of the benzene ring, the conformation of the aminomethyl and ester substituents, and how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the amine group and the ester carbonyl.
Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any chiroptical activity. Consequently, chiroptical spectroscopy is not applicable for the analysis of the enantiomeric purity of this specific compound. However, if a chiral center were to be introduced into the molecule, for instance, by substitution on the aminomethyl group, then chiroptical spectroscopy would become an essential tool for characterizing the resulting enantiomers.
Computational and Theoretical Investigations of Methyl 3 Aminomethyl 5 Fluorobenzoate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Table 1: Computed Physicochemical Properties for Methyl 3-amino-5-fluorobenzoate
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 52.32 Ų | ambeed.comambeed.com |
| LogP (Octanol-Water Partition Coefficient) | 1.1945 - 1.75 | ambeed.comambeed.com |
| Hydrogen Bond Acceptors | 3 | ambeed.comambeed.com |
| Hydrogen Bond Donors | 1 | ambeed.comambeed.com |
| Rotatable Bonds | 1-2 | ambeed.comambeed.com |
| Molar Refractivity | 42.08 | ambeed.com |
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost.
A specific DFT study dedicated to Methyl 3-amino-5-fluorobenzoate, detailing its optimized geometry, bond lengths, and bond angles, is not present in the surveyed public literature. Such a study would typically involve selecting a functional (like B3LYP) and a basis set (like 6-31G*) to solve the Kohn-Sham equations for the molecule, yielding its ground-state electronic structure and energy.
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can achieve very high accuracy but are computationally more demanding than DFT. They are often used as a benchmark for other methods.
There are no specific published studies employing ab initio methods for the prediction of properties for Methyl 3-amino-5-fluorobenzoate found in the search results. Such investigations would be valuable for obtaining highly accurate predictions of its ionization potential, electron affinity, and other electronic properties.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. ambeed.comambeed.comgoogle.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ambeed.comambeed.comgoogle.com The energy and symmetry of these orbitals are key to understanding chemical reactions, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. ambeed.comgoogle.com
A detailed FMO analysis for Methyl 3-amino-5-fluorobenzoate, which would include the visualization of HOMO and LUMO distributions and their energy gap, is not available in the public domain. Such an analysis would provide insights into the molecule's electrophilic and nucleophilic sites, predicting how it might interact with other reagents. ambeed.comambeed.com For instance, the presence of the amino group (electron-donating) and the fluorine and ester groups (electron-withdrawing) would significantly influence the energy and localization of these frontier orbitals. researchgate.net
Conformational Analysis and Exploration of Energy Minima
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. By rotating around single bonds, a molecule can adopt various conformations, and identifying the most stable ones (energy minima) is crucial for understanding its structure and reactivity. This is typically done by systematically scanning the potential energy surface of the molecule.
Molecular Dynamics Simulations: Structural and Energetic Aspects
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system, including conformational changes and interactions with its environment (e.g., a solvent or a protein binding site).
There are no specific molecular dynamics simulation studies for Methyl 3-(aminomethyl)-5-fluorobenzoate reported in the searched literature. MD simulations could, for example, be used to study its behavior in an aqueous solution, providing information on its solvation structure and dynamic stability, or to simulate its interaction with a biological target. google.com
In Silico Prediction and Experimental Validation of Spectroscopic Properties
In silico methods can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The comparison of predicted spectra with experimental data serves as a validation of the computational methods used.
While experimental data such as HPLC purity is available, and synthesis methods are described in patents google.comgoogleapis.com, a study that combines the in silico prediction and experimental validation of the spectroscopic properties (like NMR, IR, or UV-Vis) of Methyl 3-amino-5-fluorobenzoate is not found in the public search results. A study on a different but related compound, methyl 4-bromo-2-fluorobenzoate, demonstrates how UV-visible absorption spectra can be calculated and compared with experimental results. researchgate.net
Applications of Methyl 3 Aminomethyl 5 Fluorobenzoate As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Architectures
The utility of Methyl 3-(aminomethyl)-5-fluorobenzoate as a cornerstone for building complex molecular structures stems from its bifunctional nature. The primary amine serves as a versatile handle for introducing nitrogen-containing moieties, while the methyl ester can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols. This dual reactivity allows it to act as a linchpin, connecting different molecular fragments to construct elaborate three-dimensional structures. The fluorinated phenyl ring is a common feature in many biologically active compounds, and its inclusion via this building block can be a key step in the synthesis of new pharmaceutical candidates.
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds are fundamental to medicinal chemistry. This compound serves as a valuable precursor for various heterocyclic systems due to the reactivity of its primary amine. This group can participate in a wide range of cyclization reactions. For instance, it can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing rings.
One of the primary applications is in reactions where the aminomethyl group is used to build part of a new ring fused or attached to the existing fluorophenyl group. Common transformations include:
Amide Formation followed by Cyclization: Reaction with a molecule containing both a carboxylic acid and another electrophilic site can lead to the formation of lactams.
Pictet-Spengler and Bischler-Napieralski type reactions: After conversion to the corresponding phenylethylamine derivative, this building block could be used to generate isoquinoline (B145761) scaffolds.
Paal-Knorr Synthesis: Reaction with 1,4-dicarbonyl compounds can yield substituted pyrroles.
The table below illustrates the potential classes of heterocycles that can be synthesized from this precursor.
| Heterocycle Class | Required Coreactant Type | Potential Reaction Type |
| Pyrroles | 1,4-Diketones | Paal-Knorr Synthesis |
| Pyridinones | β-Ketoesters | Condensation/Cyclization |
| Benzodiazepines | 2-Aminobenzophenones | Multi-step condensation |
| Quinolones | Diketenes or equivalents | Gould-Jacobs Reaction pathway |
Building Block for Macrocyclic and Polycyclic Structures
The synthesis of macrocycles and complex polycyclic systems often relies on building blocks with multiple, orthogonally reactive functional groups. This compound fits this profile. Its two functional groups can be used in step-growth polymerization or in high-dilution cyclization reactions to form large ring structures. For example, the amine could be acylated with a long-chain dicarboxylic acid chloride, and the ester at the other end of the chain could then be hydrolyzed and coupled with another amine to close the ring. While specific examples utilizing this exact molecule are not prevalent in literature, its structure is analogous to other aminobenzoates used in the construction of ansa-bridged natural products.
Utility in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy in drug discovery that aims to generate collections of structurally diverse small molecules from a common starting material. This compound is an ideal scaffold for DOS campaigns. The amine and ester groups can be seen as diversification points, allowing for the attachment of a wide variety of substituents in a controlled, stepwise manner.
A typical DOS strategy involving this compound could proceed as follows:
Scaffold Preparation: The core this compound is the starting point.
First Diversification: The amine is reacted with a library of diverse building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to create a set of intermediate amides, sulfonamides, or ureas.
Second Diversification: The ester group of each intermediate is then subjected to another set of reactions, for example, hydrolysis followed by amide coupling with a library of amines, or reduction to an alcohol followed by etherification.
This two-dimensional approach can rapidly generate a large library of unique compounds with high skeletal and substituent diversity, which can then be screened for biological activity.
Development as a Precursor for Specialty Chemical and Advanced Material Synthesis
The incorporation of fluorine into organic molecules can impart unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. As a fluorinated building block, this compound holds potential as a monomer or precursor for specialty chemicals and advanced materials. For instance, polyamides or polyimides with enhanced thermal properties could be synthesized by leveraging its bifunctionality. The amine and the carboxylate (after hydrolysis of the ester) can participate in polycondensation reactions. The presence of the fluorine atom in the polymer backbone could lead to materials with low dielectric constants, high thermal stability, or modified optical properties, making them suitable for applications in electronics or aerospace.
Contribution to the Design and Development of Novel Reagents and Ligands
The aminomethyl group provides a convenient attachment point for the development of novel ligands for metal catalysis. The nitrogen atom can act as a coordinating atom for a transition metal center. The rest of the molecule, including the fluorophenyl ring and the ester, can be modified to fine-tune the steric and electronic environment around the metal. This allows for the rational design of catalysts with improved activity, selectivity, or stability. For example, the amine could be functionalized to create bidentate or tridentate ligands that can form stable complexes with metals like palladium, copper, or rhodium, which are widely used in cross-coupling reactions and other important organic transformations.
Future Directions and Emerging Research Avenues for Methyl 3 Aminomethyl 5 Fluorobenzoate
Exploration of Novel Catalytic Transformations and Reaction Pathways
The reactivity of Methyl 3-(aminomethyl)-5-fluorobenzoate is ripe for exploration with modern catalytic methods. The presence of both an amino group and a C-F bond on the aromatic ring invites the application of advanced catalytic systems for further functionalization.
Future research will likely focus on the development of novel transition-metal catalysts, particularly those based on nickel and palladium, for C-N cross-coupling reactions. mit.edu These could enable the arylation or alkylation of the aminomethyl group, introducing molecular complexity. Furthermore, the development of catalysts for the selective activation and transformation of the C-F bond is a significant area of interest in organic chemistry. bohrium.com While challenging, the regioselective conversion of the C-F bond to other functional groups would dramatically expand the synthetic utility of this building block. mdpi.com
Moreover, the application of photoredox catalysis could open new reaction pathways. For instance, photocatalytic methods could be developed for the functionalization of the aromatic ring or the aminomethyl group under mild conditions. mdpi.com The unique electronic properties conferred by the fluorine atom could be harnessed to influence the regioselectivity of these transformations.
Table 1: Potential Catalytic Transformations for this compound
| Catalytic Approach | Potential Transformation | Significance |
| Palladium/Nickel Catalysis | C-N cross-coupling at the amino group | Access to a diverse library of substituted amines |
| C-F Bond Activation | Replacement of fluorine with other functional groups | Fundamental expansion of synthetic possibilities |
| Photoredox Catalysis | Late-stage functionalization of the aromatic ring | Introduction of complexity under mild conditions |
| Biocatalysis | Enantioselective acylation of the amino group | Access to chiral building blocks |
Integration into Flow Chemistry Systems for Enhanced Efficiency
The synthesis and derivatization of pharmaceutical intermediates are increasingly benefiting from the adoption of continuous flow chemistry. nih.gov This technology offers advantages in terms of safety, scalability, and reaction control, which are particularly relevant for handling potentially hazardous reagents or intermediates often used in fluorination chemistry. beilstein-journals.org
Future research should explore the integration of this compound into flow chemistry systems. A continuous-flow process for the synthesis of the parent compound itself could streamline its production. chemistryviews.org Subsequently, a multi-step flow system could be designed for its further transformation, telescoping multiple reaction steps without the need for intermediate purification. acs.org For example, a flow reactor could be employed for a catalytic C-N coupling reaction, followed by an in-line purification module, leading to a more efficient and sustainable manufacturing process. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. beilstein-journals.org
Development of Asymmetric Synthetic Approaches Involving the Compound
Chirality is a critical aspect of modern drug design, and the development of asymmetric syntheses involving this compound is a key future direction. The aminomethyl group provides a handle for the introduction of chirality.
One promising avenue is the development of chiral catalysts for the asymmetric derivatization of the amine. This could involve kinetic resolution of the racemic amine or a desymmetrization approach. Organocatalysis, employing chiral phosphoric acids or other hydrogen-bond donors, has shown success in the asymmetric fluorination of other systems and could be adapted for reactions involving this compound. beilstein-journals.orgacs.org
Furthermore, this compound can serve as a chiral building block after resolution. The separated enantiomers could then be used in the synthesis of more complex chiral molecules. The development of efficient chiral resolution techniques, such as diastereomeric salt formation with a chiral acid or enzymatic resolution, will be crucial. acs.org The synthesis of enantiopure fluorinated amino acids and their derivatives is an area of intense research, and this compound could be a valuable precursor in this field. beilstein-journals.orgnih.govnih.gov
Application of Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for their application. Advanced spectroscopic techniques will play a pivotal role in this endeavor.
While standard techniques like ¹H and ¹³C NMR are routine, ¹⁹F NMR spectroscopy offers a particularly powerful tool for characterizing fluorinated compounds. nih.gov Due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, ¹⁹F NMR can provide detailed information about the local electronic environment of the fluorine atom. oup.com Future studies should utilize advanced NMR techniques, such as 2D and 3D correlation experiments (e.g., ¹H-¹⁹F HETCOR), to unambiguously assign signals and elucidate the through-space and through-bond interactions between the fluorine atom and other parts of the molecule. nih.gov This is particularly important for the characterization of reaction products from novel catalytic transformations.
Mass spectrometry, especially high-resolution mass spectrometry (HRMS), will be indispensable for confirming the elemental composition of new derivatives. acs.org Techniques like tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing fragmentation patterns. The combination of advanced NMR and mass spectrometry will be critical for the robust characterization of novel compounds derived from this compound. catalent.com
Synergistic Computational-Experimental Methodologies in Compound Design and Application
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and development. Density Functional Theory (DFT) calculations can provide valuable insights into the properties and reactivity of this compound. researchgate.net
Future research should leverage DFT to:
Predict Reactivity: Calculate electron density distributions and molecular orbital energies (HOMO/LUMO) to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.net
Elucidate Reaction Mechanisms: Model the transition states of potential catalytic cycles to understand the factors controlling reactivity and selectivity. nih.gov
Simulate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra. researchgate.netkocaeli.edu.tr
Design Novel Derivatives: Computationally screen virtual libraries of derivatives for desired electronic or steric properties before undertaking their synthesis.
By combining the predictive power of computational chemistry with the practical validation of experimental synthesis and characterization, a more rational and efficient approach to exploring the chemistry of this compound can be achieved. This synergistic approach will be instrumental in designing new molecules with tailored properties for specific applications in medicinal chemistry and materials science. nih.gov
Q & A
Q. What protocols validate the compound’s role in multi-step syntheses (e.g., triazine-based frameworks)?
- Methodological Answer : Adapt protocols from triazine derivatives (e.g., Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate) :
- Stepwise Coupling : React with trichlorotriazine under inert atmosphere (N2), using DIPEA to maintain pH ~8.5 .
- Purification : Column chromatography (silica gel, EtOAc/hexane) followed by recrystallization from ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
